

Ligurobustoside N (C₃₅H₄₆O₁₈): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Ligurobustoside N*

Cat. No.: *B150326*

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Abstract

Ligurobustoside N is a phenylethanoid glycoside with the molecular formula C₃₅H₄₆O₁₈, isolated from the leaves of *Ligustrum robustum*. This technical guide provides a comprehensive overview of its physicochemical properties, and known biological activities, with a focus on its antioxidant and antimicrobial effects. Detailed experimental protocols for the assessment of these activities are provided, along with a discussion of its potential mechanism of action involving the Nrf2 and AMPK signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Ligurobustoside N is a complex glycoside with a molecular weight of 754.73 g/mol. Its structure consists of a phenylethanoid aglycone linked to a sugar moiety. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C35H46O18	[1]
Molecular Weight	754.73 g/mol	[1]
CAS Number	583058-07-5	[2]
Appearance	Amorphous powder	[3]
Solubility	Soluble in methanol, ethanol, water. Insoluble in non-polar organic solvents.	[4]

Biological Activities

Ligurobustoside N has demonstrated notable antioxidant and antimicrobial properties in preclinical studies.

Antioxidant Activity

Ligurobustoside N exhibits significant antioxidant potential, primarily attributed to its ability to scavenge free radicals. This activity has been quantified using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. In one study, **Ligurobustoside N** showed stronger ABTS radical scavenging activity than the positive control, L-(+)-ascorbic acid.[5] Another key antioxidant mechanism is the inhibition of AAPH-induced hemolysis.

Assay	Result (IC50)	Comparison	Reference
ABTS Radical Scavenging Activity	2.68 ± 0.05 µM	Stronger than L-(+)-ascorbic acid (IC50: 10.06 ± 0.19 µM)	[5]

Antimicrobial Activity

An extract of *Ligustrum robustum* containing **Ligurobustoside N** has been shown to be effective against the biofilm formation and exopolysaccharide synthesis of *Streptococcus*

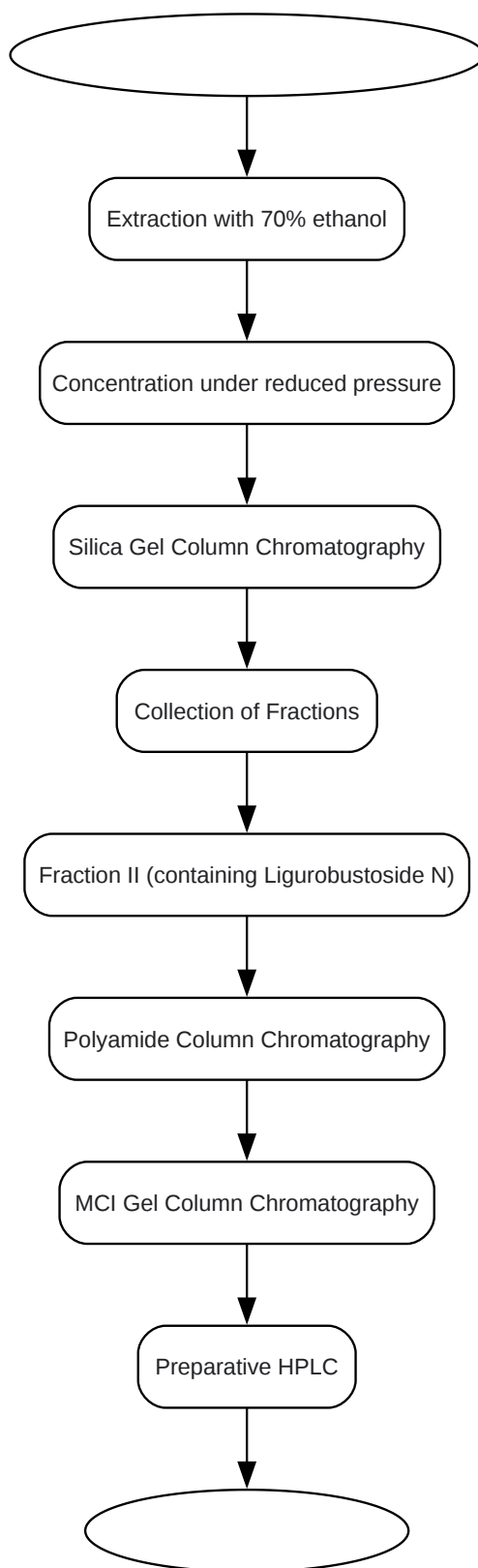
mutans, a key bacterium implicated in dental caries.[2] The extract was found to downregulate the expression of genes essential for biofilm formation.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation of Ligurobustoside N from Ligustrum robustum

A general workflow for the isolation of **Ligurobustoside N** from the leaves of *Ligustrum robustum* is depicted below. This process involves extraction with a polar solvent followed by multiple chromatographic steps to purify the compound.



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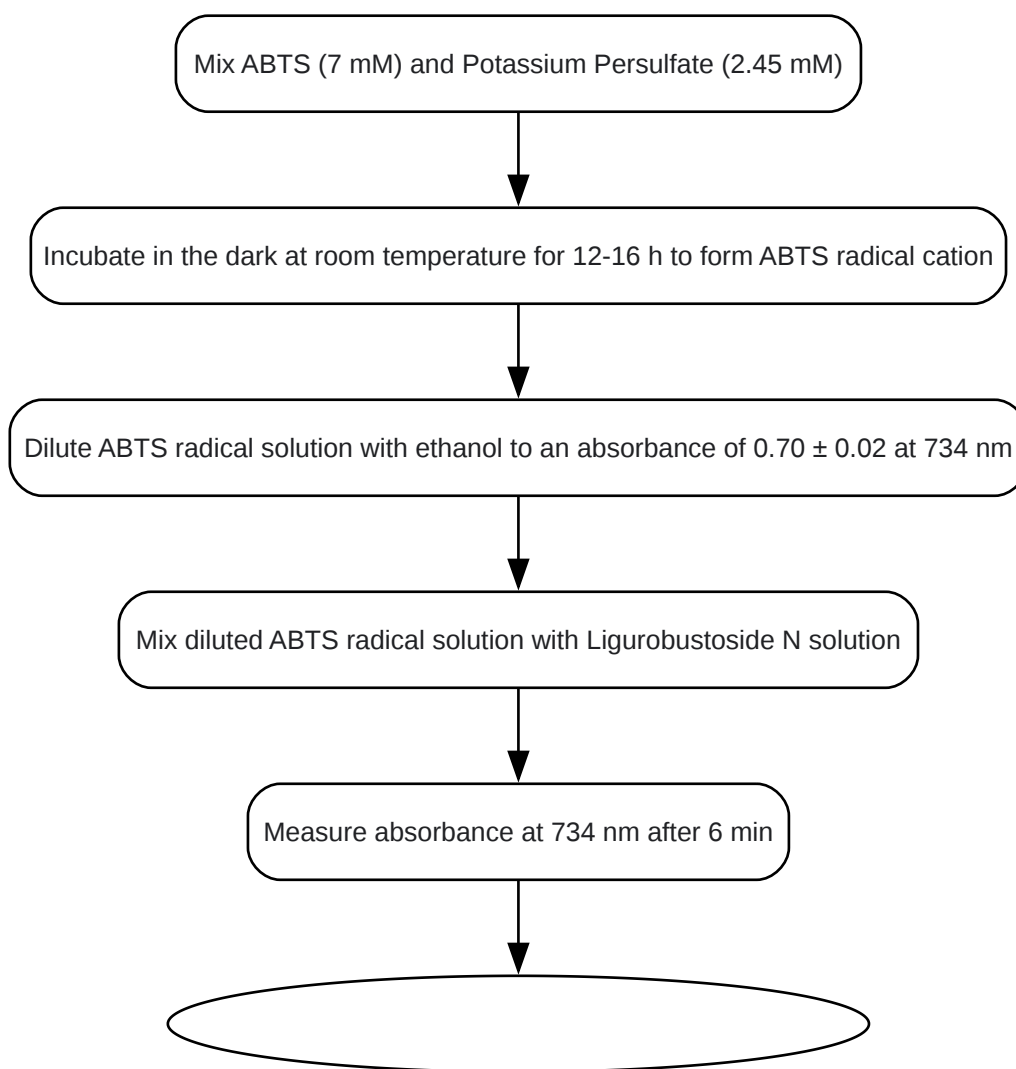
Figure 1: General workflow for the isolation of **Liguobustoside N**.

Protocol:

- **Extraction:** The dried and powdered leaves of *Ligustrum robustum* are extracted with 70% ethanol under reflux.
- **Concentration:** The ethanol extract is concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.
- **Purification:** The fraction containing **Ligurobustoside N** is further purified using a combination of polyamide column chromatography, MCI gel column chromatography, and preparative high-performance liquid chromatography (HPLC).

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.



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Figure 2: Workflow for the ABTS radical scavenging assay.

Protocol:

- Preparation of ABTS Radical Cation (ABTS^{•+}): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
- Assay: The ABTS^{•+} solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 μ L aliquot of the **Ligurobustoside N** solution (at various concentrations) is added to 190 μ L of the diluted ABTS^{•+} solution.

- **Measurement:** The absorbance is read at 734 nm after 6 minutes of incubation at room temperature.
- **Calculation:** The percentage of inhibition is calculated using the formula: $(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} * 100$, where A_{control} is the absorbance of the control (without sample) and A_{sample} is the absorbance of the reaction mixture with the sample. The IC50 value is determined from a dose-response curve.

AAPH-Induced Hemolysis Inhibition Assay

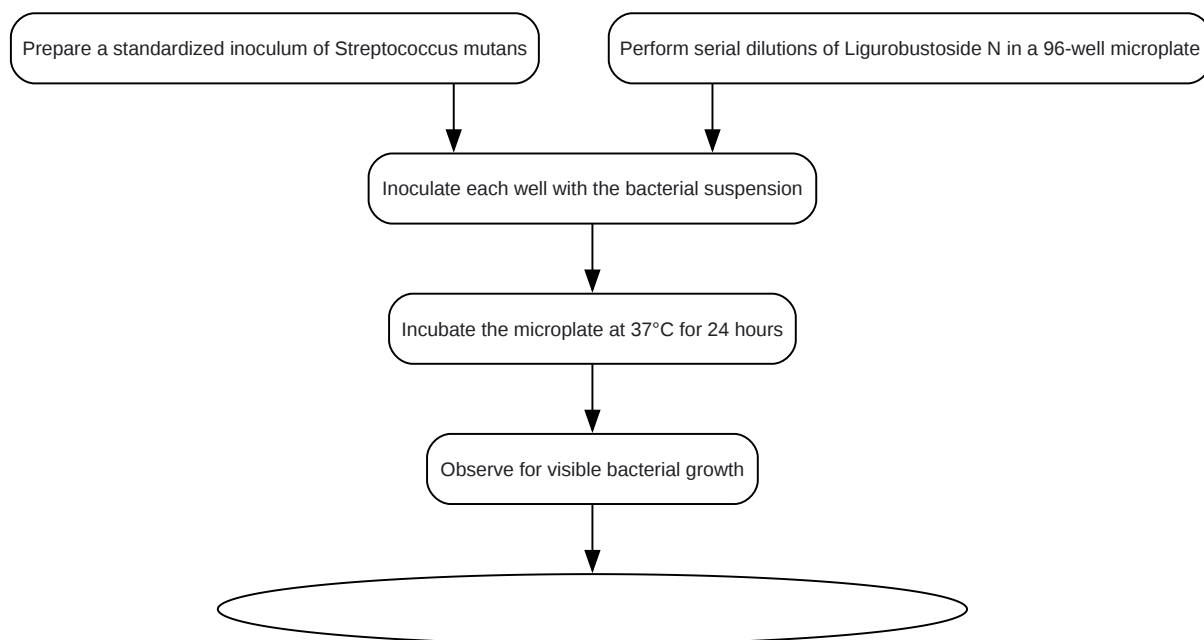
This assay assesses the protective effect of an antioxidant against peroxy radical-induced damage to erythrocytes.

Protocol:

- **Preparation of Erythrocyte Suspension:** Freshly collected human or rat blood is centrifuged to separate the erythrocytes. The erythrocytes are washed three times with phosphate-buffered saline (PBS) and resuspended in PBS to a final concentration of 5% (v/v).
- **Assay:** The erythrocyte suspension is pre-incubated with various concentrations of **Ligurobustoside N** for 30 minutes at 37°C.
- **Induction of Hemolysis:** 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is added to the suspension to a final concentration of 100 mM to induce hemolysis.
- **Incubation:** The mixture is incubated at 37°C for 4 hours with gentle shaking.
- **Measurement:** The reaction is stopped by adding cold PBS, and the mixture is centrifuged. The absorbance of the supernatant is measured at 540 nm to quantify the amount of hemoglobin released.
- **Calculation:** The percentage of hemolysis inhibition is calculated.

Antimicrobial Activity against Streptococcus mutans

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial efficacy of **Ligurobustoside N**.



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Figure 3: Workflow for MIC determination.

Protocol:

- Preparation of Inoculum: A standardized suspension of *Streptococcus mutans* (e.g., ATCC 25175) is prepared in a suitable broth medium (e.g., Brain Heart Infusion broth) to a concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution: Two-fold serial dilutions of **Ligurobustoside N** are prepared in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
- Incubation: The plate is incubated at 37°C for 24 hours in a 5% CO₂ atmosphere.

- Determination of MIC: The MIC is determined as the lowest concentration of **Ligurobustoside N** that completely inhibits the visible growth of the bacteria.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by pure **Ligurobustoside N** is still emerging, studies on extracts of *Ligustrum robustum* and related phenylethanoid glycosides suggest the involvement of the Nrf2 and AMPK pathways in its biological activities.

Nrf2 Signaling Pathway

Phenylpropanoid glycosides, the class of compounds to which **Ligurobustoside N** belongs, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of this pathway likely contributes to the antioxidant effects of **Ligurobustoside N**.

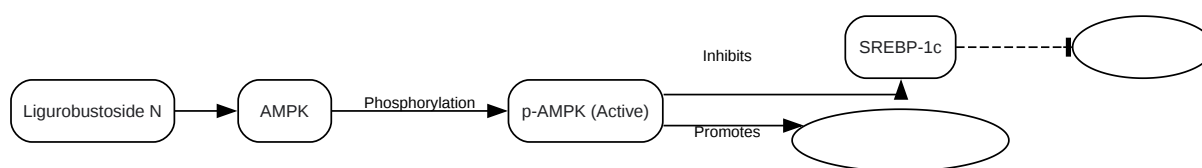


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Figure 4: Proposed activation of the Nrf2 pathway by **Ligurobustoside N**.

AMPK Signaling Pathway

Total phenylpropanoid glycosides from *Ligustrum robustum* have been found to exert hypolipidemic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.[5] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to a switch from anabolic to catabolic pathways, which may contribute to some of the observed health benefits of *Ligustrum robustum* extracts. It is plausible that **Ligurobustoside N**, as a constituent of this extract, contributes to this effect.



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Figure 5: Proposed modulation of the AMPK pathway by **Ligurobustoside N**.

Conclusion and Future Directions

Ligurobustoside N is a promising natural product with demonstrated antioxidant and potential antimicrobial activities. The detailed protocols provided in this guide offer a foundation for further research into its biological effects. Future studies should focus on elucidating the precise molecular mechanisms underlying its activities, particularly its direct effects on the Nrf2 and AMPK signaling pathways. Further in vivo studies are warranted to evaluate its therapeutic potential for conditions associated with oxidative stress and bacterial infections. Additionally, structure-activity relationship studies could lead to the development of novel therapeutic agents based on the **Ligurobustoside N** scaffold.

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